molecular formula C10H17NO2 B1459830 3-(Oxan-4-yl)piperidin-2-one CAS No. 1566736-66-0

3-(Oxan-4-yl)piperidin-2-one

Cat. No. B1459830
CAS RN: 1566736-66-0
M. Wt: 183.25 g/mol
InChI Key: IVMKMPVENPOXGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which include “3-(Oxan-4-yl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Chemical Applications

Researchers have explored the synthesis of derivatives and analogs of piperidinones, highlighting their significance in organic synthesis and medicinal chemistry. For instance, the concise synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones demonstrates the versatility of piperidinone derivatives in constructing complex molecular architectures (Sil, Sharon, Maulik, & Ram, 2004). Similarly, the development of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide emphasizes the role of piperidinone scaffolds in generating biologically active compounds with potential antibacterial properties (Khalid et al., 2016).

Material Science and Molecular Design

In the realm of material science, the structural and electronic properties of piperidinone derivatives are of interest. For example, the molecular structure and spectroscopic analysis of 3t-pentyl-2r,6c-di(naphthalen-1-yl) piperidin-4-one oxime provide insights into the conformational aspects and electronic properties of such compounds, which are crucial for designing novel materials with specific optical or electronic features (Anandhy et al., 2017).

Pharmacological Investigations

The pharmacological evaluation of piperidinone derivatives has revealed their potential in drug discovery and development. Research on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides showcases the exploration of these compounds for their enzyme inhibitory activities and possible therapeutic applications (Khalid et al., 2016). Additionally, the development of a novel 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime compound and its inhibitory activities toward fungi illustrate the bioactivity potential of piperidinone derivatives (Si-jia, 2011).

Future Directions

Piperidines, including “3-(Oxan-4-yl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry.

properties

IUPAC Name

3-(oxan-4-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10-9(2-1-5-11-10)8-3-6-13-7-4-8/h8-9H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMKMPVENPOXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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